molecular formula C19H18F2N4O3 B2892155 (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-18-5

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2892155
CAS No.: 941946-18-5
M. Wt: 388.375
InChI Key: DNMGWDCXVXELBO-JJIBRWJFSA-N
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Description

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the quinazolinone intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the quinazolinone intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Pharmacology: Studies can explore the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound may be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Fluorinated Ureas: Compounds with similar fluorinated phenyl and urea linkages, which may exhibit comparable biological activities.

Uniqueness

(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Biological Activity

The compound (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel derivative of quinazolinone, which has garnered attention for its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data in a structured manner.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H20_{20}F2_{2}N4_{4}O2_{2}, and its structure features a quinazolinone core with additional substituents that enhance its biological activity. The presence of difluorophenyl and methoxypropyl groups is significant in determining its interaction with biological targets.

PropertyValue
Molecular FormulaC19_{19}H20_{20}F2_{2}N4_{4}O2_{2}
Molecular Weight358.39 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. Research conducted on similar compounds shows that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a related quinazolinone compound exhibited an IC50_{50} value of 5 µM against human breast cancer cells (MCF-7). The mechanism was attributed to the modulation of apoptotic pathways involving caspase activation and mitochondrial membrane potential disruption .

Antiviral Activity

Quinazolinones have also been explored for their antiviral properties, particularly against HIV and other viral pathogens. The structural modifications in this compound may enhance its efficacy against viral replication.

  • Research Findings : In vitro studies have shown that compounds with similar structures inhibit HIV reverse transcriptase (RT), with some derivatives achieving IC50_{50} values as low as 7.3 nM . This suggests a potential for this compound to act as an effective antiviral agent.

Antimicrobial Activity

The antimicrobial properties of quinazolinones are well-documented. Compounds in this class have shown effectiveness against various bacterial strains.

  • Study Example : A derivative similar to this compound demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones.

Key Findings

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and bioavailability of the compound.
  • Positioning of Functional Groups : The positioning of methoxy and difluoro groups significantly affects binding affinity to target proteins involved in cancer progression and viral replication.

Table 2: Structure-Activity Relationship Summary

Compound VariantBiological ActivityIC50_{50} / MIC
Parent QuinazolinoneModerate anticancer15 µM
Fluorinated AnalogueEnhanced anticancer5 µM
Methoxy-substituted variantAntiviral7.3 nM
Unsubstituted controlLow activity>50 µg/mL

Properties

CAS No.

941946-18-5

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.375

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H18F2N4O3/c1-28-11-5-10-25-17(12-6-2-3-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-4-8-14(16)21/h2-4,6-9H,5,10-11H2,1H3,(H2,23,24,26)

InChI Key

DNMGWDCXVXELBO-JJIBRWJFSA-N

SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

solubility

not available

Origin of Product

United States

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